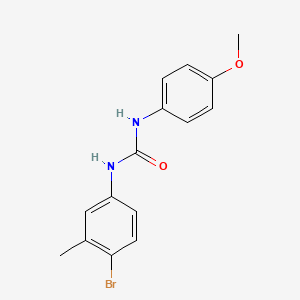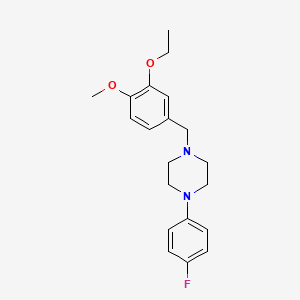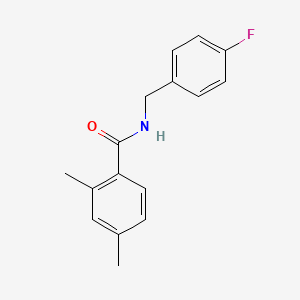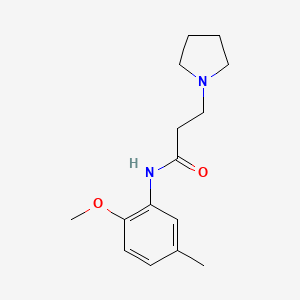![molecular formula C18H19ClN2O2 B5728117 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)
3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has shown potential in the treatment of various diseases.
作用机制
The mechanism of action of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide involves the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (HSP90). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has been shown to have anti-cancer and anti-inflammatory effects. HSP90 is a chaperone protein that is involved in the folding and stabilization of several oncogenic proteins, and its inhibition has been shown to have anti-cancer effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide have been extensively studied. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide is its specificity towards HDACs and HSP90. This specificity allows for targeted inhibition of these enzymes and proteins, which can lead to fewer side effects compared to non-specific inhibitors. However, one of the limitations of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide is its low solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the research and development of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide. One direction is the development of more soluble analogs that can be used in a wider range of experiments. Another direction is the exploration of its potential therapeutic applications in other diseases such as autoimmune disorders and cardiovascular diseases. In addition, the combination of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide with other inhibitors or chemotherapeutic agents can be explored to enhance its efficacy. Finally, the development of more potent and selective inhibitors of HDACs and HSP90 can be pursued.
Conclusion:
In conclusion, 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide is a small molecule inhibitor that has shown potential in the treatment of various diseases. Its specificity towards HDACs and HSP90 allows for targeted inhibition of these enzymes and proteins, which can lead to fewer side effects compared to non-specific inhibitors. Further research and development of this compound can lead to the discovery of new therapies for various diseases.
合成方法
The synthesis of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide involves several steps. The first step is the reaction of 4-chloro-3-nitrobenzoic acid with 4-morpholineethanol to form 4-(4-morpholinyl)-3-nitrobenzoic acid. The second step involves the reduction of the nitro group using palladium on carbon and hydrogen gas to form 4-(4-morpholinyl)-3-aminobenzoic acid. The final step is the reaction of 4-(4-morpholinyl)-3-aminobenzoic acid with 2-(4-chlorophenyl)acetamide in the presence of thionyl chloride to form 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide.
科学研究应用
3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the development and progression of various diseases such as cancer, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
3-chloro-4-methyl-N-(2-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-6-7-14(12-15(13)19)18(22)20-16-4-2-3-5-17(16)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLWKWMGICOVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-[2-(morpholin-4-yl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728045.png)
![2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5728049.png)


![2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)

![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5728080.png)

![4-nitrobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5728092.png)


![1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B5728107.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)